2-Methyl-6-nitro-1H-indole chemical properties
2-Methyl-6-nitro-1H-indole chemical properties
This guide serves as an advanced technical resource for the chemical profile, synthesis, and medicinal utility of 2-Methyl-6-nitro-1H-indole . It is structured to support decision-making in synthetic planning and hit-to-lead optimization.
A Privileged Scaffold for Antiviral & Oncology Drug Discovery[1][2]
Executive Technical Summary
2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) represents a "privileged structure" in medicinal chemistry. Unlike the parent indole, the C2-methyl group blocks the reactive C2 position, forcing electrophilic substitution to occur exclusively at C3 or on the nitrogen. Simultaneously, the 6-nitro group acts as a masked aniline—an electron-withdrawing "handle" that stabilizes the ring against oxidation during initial steps but can be selectively reduced to a primary amine (6-amino-2-methylindole) for late-stage diversification (e.g., amide coupling or urea formation).
This molecule is historically significant as a structural congener to the indole-3-glyoxamide class of HIV-1 attachment inhibitors (precursors to the modern azaindole drugs like Fostemsavir) and is increasingly relevant in the design of tubulin polymerization inhibitors.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for handling and characterization.
| Property | Value / Description | Note |
| IUPAC Name | 2-Methyl-6-nitro-1H-indole | |
| CAS Registry | 3484-23-9 | Distinct from 5-nitro isomer (CAS 7570-03-8) |
| Molecular Formula | ||
| Molecular Weight | 176.17 g/mol | |
| Appearance | Yellow to orange crystalline powder | Nitro conjugation imparts color |
| Melting Point | 158–162 °C (Lit.[1][2][3] var.) | Higher than non-nitro analogs due to dipole stacking |
| pKa (NH) | ~15.5 (Predicted) | Acidic enough for deprotonation by NaH/Cs₂CO₃ |
| LogP | ~2.3 | Moderate lipophilicity; suitable for cell permeability |
| Solubility | DMSO, DMF, Acetone, Hot Ethanol | Poor solubility in water and hexanes |
Diagnostic NMR Signals (
- 2.45 (s, 3H): C2-Methyl group (distinct singlet).
- 6.45 (s, 1H): C3-H (characteristic indole alkene proton).
- 8.25 (d, J~2Hz, 1H): C7-H (doublet due to meta-coupling; deshielded by nitro).
- 11.8 (br s, 1H): N-H (exchangeable).
Synthetic Architecture
The synthesis of 2-methyl-6-nitroindole is non-trivial due to the regioselectivity challenge inherent in the Fischer Indole Synthesis.
The Regioselectivity Challenge
When reacting 3-nitrophenylhydrazine with acetone (or acetone equivalents), the hydrazone intermediate can undergo [3,3]-sigmatropic rearrangement at two ortho positions relative to the hydrazine moiety. This results in a mixture of two isomers:
-
4-Nitro-2-methylindole (Minor/Undesired)
-
6-Nitro-2-methylindole (Major/Target)
Optimized Protocol (Fisher Indole Route)
Rationale: Polyphosphoric acid (PPA) is preferred over Lewis acids (
Step-by-Step Methodology:
-
Hydrazone Formation: Dissolve 3-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.2 eq) and catalytic acetic acid. Reflux for 2 hours. Concentrate to yield the crude hydrazone.
-
Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA) (10 wt/wt ratio). Heat to 90–100°C with vigorous mechanical stirring for 3-4 hours. Caution: Exothermic.
-
Quenching: Pour the hot reaction mixture onto crushed ice/water. Neutralize with NaOH to pH 8.
-
Purification (Critical): The resulting yellow precipitate is a mixture.
-
Filtration: Collect the solid.
-
Fractional Crystallization: Recrystallize from hot ethanol/water. The 6-nitro isomer is typically less soluble and crystallizes first.
-
Chromatography: If high purity (>98%) is required, use silica gel flash chromatography (Gradient: 10%
30% EtOAc in Hexanes). The 4-nitro isomer typically elutes first (higher due to intramolecular H-bonding).
-
Synthetic Pathway Diagram
Caption: The Fischer Indole Synthesis bifurcation. Steric and electronic factors favor the 6-nitro isomer, but purification is required to remove the 4-nitro congener.
Reactivity & Functionalization Hub
The 2-methyl-6-nitroindole scaffold acts as a versatile "hub" for divergent synthesis. The C2-methyl blocks the standard C2-lithiation pathway, directing chemistry to the C3 position (electrophilic) or the C6 position (reduction/nucleophilic).
Key Transformations
-
C3-Formylation (Vilsmeier-Haack):
-
Reagents:
, DMF, . -
Outcome: Yields 2-methyl-6-nitroindole-3-carboxaldehyde . This is the gateway to glyoxamide derivatives. The nitro group deactivates the ring, requiring slightly harsher conditions than unsubstituted indole.
-
-
Nitro Reduction (The "Switch"):
-
Reagents:
in EtOH (chemoselective) or (cleanest). -
Outcome: Yields 6-amino-2-methylindole . The amine is unstable to air oxidation and should be acylated or reacted immediately.
-
-
N-Alkylation:
-
Reagents:
or , Alkyl Halide, DMF. -
Outcome: N1-substituted derivatives. The
of the NH is lowered by the nitro group, facilitating deprotonation.
-
Reactivity Flowchart
Caption: Divergent synthesis pathways. The C3 position is used for scaffold extension, while the C6 position serves as the primary pharmacophore attachment point.
Medicinal Chemistry Applications
HIV-1 Attachment Inhibitors
This scaffold is a direct ancestor and probe compound for the class of Viral Entry Inhibitors .
-
Mechanism: These compounds bind to the viral envelope glycoprotein gp120 . By stabilizing gp120 in a specific conformation, they prevent the virus from undergoing the structural changes necessary to bind to the host CD4 receptor.
-
Significance: Bristol-Myers Squibb (BMS) utilized indole-3-glyoxamides (derived from 2-methyl-6-nitroindole precursors) in early SAR studies leading to BMS-378806 . While later generations (like Fostemsavir/BMS-663068 ) evolved to use a 7-azaindole core to improve solubility and PK profile, the nitroindole remains a vital tool compound for studying gp120 binding kinetics.
Oncology (Tubulin Inhibition)
Substituted indoles are classic bioisosteres for combretastatin A-4. The 2-methyl-6-nitroindole core has been explored in the synthesis of arylthioindoles which inhibit tubulin polymerization, arresting cancer cells in mitosis. The 6-nitro group is often replaced or reduced to mimic the methoxy patterns found in colchicine binding site inhibitors.
Handling & Safety Protocols
-
Nitroaromatic Toxicity: Like many nitro-aromatics, this compound should be treated as a potential mutagen. Handle in a fume hood with nitrile gloves.
-
Explosion Hazard (Synthesis): The synthesis involves 3-nitrophenylhydrazine , which is shock-sensitive. Never heat the hydrazine free base without solvent. Ensure the PPA cyclization is temperature-controlled to prevent thermal runaway.
-
Storage: Store in amber vials at 2–8°C. The 6-amino derivative (post-reduction) must be stored under argon/nitrogen at -20°C to prevent oxidation to purple/black quinoidal species.
References
-
BMS HIV Attachment Inhibitor Program: Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-626529 (Temsavir)."[4] Journal of Medicinal Chemistry, 2018. (Describes the evolution from indole to azaindole scaffolds).
-
Fischer Indole Synthesis Mechanism: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Foundational text on isomer ratios).
-
Indole Antiviral Applications: Meanwell, N. A. "Inhibitors of the entry of HIV into host cells."[5] Current Opinion in Drug Discovery & Development, 2003. (Contextualizes the indole-3-glyoxamide lineage).[6][7]
-
Isomer Separation: Liang, Y., et al.[8] "A simple method for separating 2-Methyl-6-nitroaniline isomers." Fine Chemical Industry, 2003. (Relevant for precursor purification techniques).
Sources
- 1. indole-building-block.com [indole-building-block.com]
- 2. indole-building-block.com [indole-building-block.com]
- 3. indole-building-block.com [indole-building-block.com]
- 4. mdpi.com [mdpi.com]
- 5. news.bms.com [news.bms.com]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
